molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No.: B7766571
CAS No.: 39327-16-7
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine is a nitrogen-containing heterocyclic compound characterized by a linear tricyclic aromatic structure consisting of two benzene rings fused to a central pyridine ring . This unique architecture enables strong DNA intercalation, making this compound and its derivatives pivotal in medicinal chemistry and materials science . Naturally occurring in plants and marine organisms, this compound derivatives exhibit diverse biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties . Recent advancements focus on structural modifications to enhance efficacy and reduce adverse effects, positioning this compound as a versatile scaffold for drug development .

Scientific Research Applications

Medicinal Chemistry

Acridine and its derivatives are recognized for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

1. Neurodegenerative Disorders
this compound derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), making them promising candidates for treating Alzheimer's disease. For instance, hybrid compounds combining this compound with other pharmacophores have shown enhanced AChE inhibition and neuroprotective effects, indicating a potential route for developing multi-target drugs against neurodegeneration .

2. Anti-Cancer Activity
this compound has been extensively studied for its anti-cancer properties. Recent research highlights the efficacy of 9-substituted acridines in inhibiting malignant cell proliferation across various cancer types. For example, this compound carboxamide platinum complexes demonstrated significant anti-tumor activity with low cytotoxicity towards normal cells .

Compound Cancer Type IC50 Value (µM) Mechanism
9-Phenylthis compound (ACPH)Cervical Cancer (HeLa)7.5Induces apoptosis
N0-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazidaMelanoma5Inhibits EGFR and PKCs
Unsymmetrical bisthis compound derivativesVarious Tumor Lines6.9 - 32Cytotoxicity through hTopo II inhibition

Imaging and Diagnostic Applications

1. Cancer Theranostics
this compound orange (AO) is particularly noteworthy for its dual role as a diagnostic and therapeutic agent in oncology. Its preferential accumulation in tumor tissues allows for effective imaging and targeted therapy. AO has been utilized in fluorescence-guided surgeries, enhancing the visualization of tumors during operations .

2. Pathological Assessment
AO is employed in pathology for differential staining, enabling the identification of malignant cells based on their fluorescence characteristics. This application has been extended to various cancers, including gliomas and breast tumors, where AO staining provides rapid and efficient diagnostic capabilities compared to traditional methods .

Industrial Applications

While the use of this compound dyes has diminished over time, they still find niche applications in various industries:

1. Antimicrobial Agents
this compound compounds exhibit antimicrobial properties, making them useful in developing disinfectants and antiseptics. Their ability to intercalate DNA also positions them as potential agents against bacterial infections .

2. Corrosion Inhibition
Recent studies have shown that this compound derivatives can serve as effective corrosion inhibitors for metals like copper, significantly enhancing their resistance to corrosion at low concentrations .

Case Studies

Several case studies exemplify the diverse applications of this compound:

  • Case Study 1: Neuroprotection
    A study demonstrated that an this compound derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity and reducing amyloid-beta aggregation.
  • Case Study 2: Targeted Cancer Therapy
    Research involving this compound orange showed its effectiveness in selectively targeting melanoma cells during fluorescence-guided surgery, leading to improved surgical outcomes.

Mechanism of Action

Acridine is often compared with other nitrogen-containing heterocycles such as:

    Quinoline: Similar in structure but with different biological activities.

    Phenanthridine: Another nitrogen heterocycle with distinct properties.

    Acridone: A direct oxidation product of this compound with unique applications.

Uniqueness: this compound’s unique planar structure and ability to intercalate with DNA make it particularly valuable in medicinal chemistry for developing anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amsacrine

Amsacrine, a 9-anilinoacridine derivative, shares this compound’s DNA-intercalating properties but incorporates a side chain that inhibits topoisomerase IIα, forming a ternary complex with DNA and the enzyme . Comparative studies with novel this compound derivatives (e.g., compounds 6–9) reveal similarities in topoisomerase IIα inhibition (IC₅₀: 13–16 μM vs. 16 μM for amsacrine) but divergent mechanisms. Only compound 7 retains DNA intercalation, while others rely solely on enzymatic inhibition . Crucially, derivatives 6–9 demonstrate lower toxicity in normal human leukocytes, suggesting improved therapeutic windows (Table 1) .

Table 1: Comparison of this compound Derivatives and Amsacrine

Compound IC₅₀ (μM) DNA Intercalation Toxicity (Normal Cells)
Amsacrine 16 Yes High
Compound 6 13–16 No Low
Compound 7 13–16 Yes Low
Compound 8 13–16 No Low
Compound 9 13–16 No Low

Source:

Anthracene and Phenazine

Anthracene (all-carbon tricyclic) and phenazine (two nitrogen atoms in the central ring) differ from this compound in electronic properties. Bond parameter analysis (αCN and βCC) reveals this compound’s intermediate aromaticity (αCN = 0.1, βCC = 1.1), closer to anthracene’s fully conjugated structure than phenazine (αCN = 0.1, βCC = 1.2) . These differences influence applications: anthracene-based covalent organic frameworks (COFs) exhibit distinct optical properties compared to this compound COFs, despite similar visible-light absorption .

Table 2: Bond Parameters of this compound, Phenazine, and Anthracene

Compound αCN βCC Key Structural Feature
This compound 0.1 1.1 One nitrogen in the central ring
Phenazine 0.1 1.2 Two nitrogens in the central ring
Anthracene N/A N/A All-carbon conjugated system

Source:

Coumarin-Acridine Hybrids

Hybrid derivatives combining this compound’s planar DNA-binding core with coumarin’s metabolic stability show enhanced anticancer activity. Compounds 8–10 inhibit cancer cell growth by 61–97% across six cell lines, outperforming standalone acridines . These hybrids induce apoptosis via DNA interaction and topoisomerase II inhibition, with minimal hepatotoxicity compared to classical acridines like tacrine .

Table 3: Anticancer Activity of this compound-Coumarin Hybrids

Compound Growth Inhibition (%) Cell Lines Tested Mechanism
8 61–97 6 DNA interaction, Topo II inhibition
9 61–97 6 DNA interaction, Topo II inhibition
10 61–97 6 DNA interaction, Topo II inhibition

Source:

Quinoline-Based Compounds

Quinoline derivatives like neocryptolepine mimic this compound’s topoisomerase II targeting but lack intercalation. Computational studies indicate comparable binding affinities, though quinoline’s reduced planarity limits DNA interaction . This highlights this compound’s superiority in dual-action mechanisms (intercalation + enzymatic inhibition) .

Thiazole Derivatives

Thiazole-based acetylcholinesterase inhibitors (e.g., compounds 10 and 16 ) achieve IC₅₀ values comparable to donepezil while avoiding this compound’s hepatotoxicity . Structural modifications replace this compound’s tricyclic core with thiazole, retaining efficacy without mitochondrial dysfunction observed in this compound-treated hepatocytes .

Other this compound Derivatives

  • This compound Orange: Inhibits sporulation in Bacillus subtilis via DNA intercalation, unlike non-acridine agents like promethazine, which act through metabolic disruption .
  • Proflavin: Causes mitochondrial membrane depolarization in hepatocytes, a toxicity shared with tacrine but absent in non-acridine cholinesterase inhibitors like eserine .

Biological Activity

Acridine, a nitrogen-containing heterocyclic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological effects of this compound and its derivatives, particularly focusing on their anticancer, antimicrobial, antiviral, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by its planar aromatic structure, which facilitates intercalation with DNA. This property is crucial for its biological activity, particularly in anticancer applications. The presence of a nitrogen atom in the aromatic system enhances its ability to interact with biological macromolecules.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit high cytotoxicity against various cancer cell lines. For instance, the compound CK0403 has shown promising results in breast cancer treatment, outperforming its predecessor CK0402 against estrogen receptor-negative HER2-positive cells .

Table 1: Summary of Anticancer this compound Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
CK0403Breast Cancer0.5EGFR and PKC inhibition
Propyl this compoundLeukemia0.3Photocytotoxicity
9-Anilinothis compoundVarious0.1DNA intercalation and methylation
ACS-AZ10Solid Tumors0.4Induces apoptosis

Antimicrobial and Antiviral Properties

This compound and its derivatives also demonstrate significant antimicrobial and antiviral activities. They have been shown to effectively inhibit the growth of bacteria, fungi, and viruses. For example, this compound derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis , showcasing potential as antitubercular agents .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
AcrifolineStaphylococcus aureus1 µg/mLAntibacterial
This compound Yellow GEscherichia coli0.5 µg/mLAntibacterial
This compound Derivative XCandida albicans2 µg/mLAntifungal

The mechanisms underlying the biological activities of this compound compounds are varied:

  • DNA Intercalation : Many acridines intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in their anticancer activity .
  • Enzyme Inhibition : Certain this compound derivatives inhibit key enzymes involved in cell proliferation, such as DYRK1A and GSK3 .
  • Radical Scavenging : Some studies indicate that acridines possess antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies and Clinical Applications

Recent studies have highlighted the potential clinical applications of this compound derivatives:

  • A study on 9-aminothis compound derivatives demonstrated their ability to cleave DNA in the presence of aliphatic amines, suggesting a mechanism for their anticancer effects .
  • Research into This compound-based imidazolium salts showed promising results against specific cancer types while exhibiting low toxicity towards non-cancerous cells .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Acridine undergoes electrophilic substitution primarily at the 2- and 7-positions of its benzenoid rings due to electron density distribution . Notable examples include:

  • Nitration : Reacts with nitric acid to form 2,7-dinitrothis compound .

  • Sulfonation : Produces this compound sulfonic acids under concentrated sulfuric acid .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄2,7-Dinitrothis compound
SulfonationH₂SO₄, SO₃This compound sulfonic acids

Nucleophilic Substitution

The 9-position of this compound is activated for nucleophilic attack due to reduced electron density :

  • Amination : Treatment with NaNH₂ in liquid ammonia yields 9-aminothis compound .

  • Cyanidation : Reaction with KCN produces 9-cyano-9,10-dehydrothis compound .

Oxidation Reactions

This compound’s oxidation pathways depend on the oxidizing agent:

  • Dichromate Oxidation : In acetic acid, this compound forms acridone (9-acridanone) .

  • Permanganate Oxidation : In alkaline conditions, KMnO₄ cleaves the ring to form quinoline-2,3-dicarboxylic acid .

  • Peroxymonosulfuric Acid : Yields this compound amine oxide .

Table 2: Oxidation Products

Oxidizing AgentConditionsProductReference
K₂Cr₂O₇Acetic acidAcridone
KMnO₄Alkaline mediumQuinoline-2,3-dicarboxylic acid
H₂SO₅Room temperatureThis compound amine oxide

Reduction Reactions

Reduction targets either the pyridine or benzenoid rings:

  • Zinc/HCl : Selectively reduces the pyridine ring to 9,10-dihydrothis compound .

  • Catalytic Hydrogenation (Pt/H₂) : Saturates benzenoid rings, yielding tetrahydroacridines .

  • Thermodynamic Data : Hydrogenation enthalpy (ΔrH°) is 75.3 kJ/mol for pyridine ring reduction .

Alkylation and Photoalkylation

  • N-Alkylation : Alkyl iodides react with this compound to form alkyl acridinium iodides, which oxidize to N-alkyl acridones using K₃[Fe(CN)₆] .

  • Reductive Alkylation : UV irradiation with n-pentanoic acid produces 9-n-butylthis compound .

Reaction with Benzyne

This compound reacts with benzyne (generated from 1-aminobenzotriazole and Pb(OAc)₄) via a non-concerted mechanism:

  • Formation of an ylide intermediate.

  • Protonation to an N-phenylacridinium salt.

  • Oxidation to N-phenylacridone (m.p. 268–269°C) .

Mechanistic Pathway :

text
This compound + Benzyne → Ylide → N-Phenylacridinium Salt → N-Phenylacridone

Acid-Base Behavior

  • Basicity : Ground-state pKa ≈ 5.1 (similar to pyridine); excited-state pKa ≈ 10.6 .

  • Protonation : Forms salts (e.g., acridinium chloride) in acidic media .

Q & A

Basic Research Questions

Q. How can researchers design experiments to study acridine's DNA intercalation mechanism?

this compound's planar structure enables intercalation between DNA base pairs, disrupting replication and transcription. To study this:

  • Use UV-Vis spectroscopy to monitor hypochromic shifts (reduced absorbance at 260 nm) upon DNA binding.
  • Employ fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer analysis) .
  • Conduct molecular docking simulations to predict binding sites and energetics. Example: A 2022 study synthesized this compound derivatives and used ethidium bromide displacement assays to compare intercalation efficiencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is mutagenic and toxic. Key precautions include:

  • Using fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
  • Storing this compound in airtight, light-resistant containers to prevent degradation.
  • Disposing waste via hazardous chemical protocols (e.g., incineration) .
  • Regularly updating Safety Data Sheets (SDS) and training lab personnel on emergency procedures .

Q. Which spectroscopic methods are optimal for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : Resolves structural features like aromatic protons (δ 7–9 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weights and fragmentation patterns.
  • Fluorescence Spectroscopy : Tracks emission peaks (e.g., this compound orange emits at ~526 nm) for studying interactions with biomolecules .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound-based anticancer agents?

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 9 to enhance DNA binding.
  • Modify side chains to improve solubility (e.g., sulfonate groups) or target specificity (e.g., aminoalkyl chains for lysosomal uptake) .
  • Validate using cell viability assays (MTT) and apoptosis markers (Annexin V/PI staining) . Example: Denny et al. (1987) demonstrated that 9-aminothis compound derivatives exhibit higher cytotoxicity due to increased intercalation stability .

Q. What strategies mitigate this compound's toxicity while retaining therapeutic efficacy?

  • Develop prodrugs activated in tumor microenvironments (e.g., pH-sensitive linkers).
  • Use nanocarriers (liposomes, polymers) to reduce systemic exposure.
  • Combine with P-glycoprotein (Pgp) inhibitors to counteract drug resistance, as this compound is a Pgp substrate .

Q. How can conflicting data on this compound's efficacy in different cancer models be resolved?

  • Perform dose-response studies to identify therapeutic windows.
  • Use multi-omics approaches (transcriptomics, proteomics) to uncover context-dependent mechanisms.
  • Cross-validate findings with 3D cell cultures or patient-derived xenografts to improve translational relevance .

Q. What methodologies quantify this compound-induced apoptosis in zebrafish models?

  • This compound orange staining : Detects apoptotic cells via fluorescence microscopy (green nuclei).
  • Western blotting : Measures caspase-3 activation.
  • qRT-PCR : Analyzes pro-apoptotic genes (e.g., bim, puma) . Statistical analysis: Use Student’s t-test for pairwise comparisons or ANOVA for multi-group studies .

Q. Methodological Considerations

Q. How to optimize synthetic routes for this compound derivatives?

  • Ullmann coupling : Efficient for introducing aryl groups.
  • Microwave-assisted synthesis : Reduces reaction times and improves yields.
  • Monitor reactions with TLC/HPLC and characterize intermediates via FT-IR .

Q. What in vitro assays evaluate this compound-drug synergies?

  • MTT assays : Measure cell viability after co-treatment with this compound and chemotherapeutics (e.g., cisplatin).
  • SynergyFinder Plus software : Calculates combination indices (CI < 1 indicates synergy) .

Properties

CAS No.

39327-16-7

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]quinoline

InChI

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H

InChI Key

RFQDDXWZZVRLKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3

boiling_point

655 °F at 760 mmHg (NTP, 1992)
345.5 °C @ 760 mm Hg
655 °F

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL;  MONOCLINIC, ORTHORHOMBIC
SMALL COLORLESS NEEDLES
ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL
SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water;  will sink
1.005 @ 20 °C/4 °C
1.2

melting_point

225 to 230 °F (NTP, 1992)
111 °C;  106 °C (form a);  110 °C (form b)
225-230 °F

physical_description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion.
Pale yellow solid;  [Merck Index] Colorless solid;  [Hawley] Yellow crystalline powder;  [MSDSonline]
Small colorless needle-like crystalline solid.

solubility

SLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE
Freely sol in hydrocarbons;  slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide;  sparingly soluble in light petroleum
Very soluble in carbon disulfide;  very soluble in ethanol, ether, benzene;  slightly soluble in water
1 gm soluble in <1 ml boiling benzene or alcohol;  5 ml benzene (20 °C);  6 ml alcohol (20 °C);  16 ml of ether (20 °C);  1.8 ml boiling cyclohexane.
In water= 38.4 mg/L at 24 °C.

vapor_pressure

1 mmHg at 255.9 °F (NTP, 1992)
Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
1 MM HG @ 129 °C
varies depending upon the specific compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine
Reactant of Route 2
Acridine
Reactant of Route 3
Acridine
Reactant of Route 4
Acridine
Reactant of Route 5
Acridine
Reactant of Route 6
Acridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.